

Spectroscopic Profile of Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-amino-5-isopropylthiazole-4-carboxylate*

Cat. No.: *B1297937*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for **Methyl 2-amino-5-isopropylthiazole-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this molecule.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Methyl 2-amino-5-isopropylthiazole-4-carboxylate** (CAS No: 81569-25-7; Molecular Formula: $C_8H_{12}N_2O_2S$; Molecular Weight: 200.26 g/mol) [1]. At present, specific experimental ^{13}C NMR and mass spectrometry data for this compound are not readily available in the surveyed literature.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Reference
5.15	s	-	2H	NH ₂	[2]
4.05	hept	6.8	1H	CH-(CH ₃) ₂	[2]
3.87	s	-	3H	O-CH ₃	[2]
1.27	d	6.8	6H	CH-(CH ₃) ₂	[2]

Solvent: CDCl₃

Table 2: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment	Reference
3432, 3275, 3136	N-H stretching (amine)	[2]
2961	C-H stretching (aliphatic)	[2]
1694	C=O stretching (ester)	[2]
1627	N-H bending (amine)	[2]
1555	C=N stretching (thiazole ring)	[2]
1446, 1338	C-H bending	[2]
1223	C-O stretching (ester)	[2]
1060, 987	Ring vibrations	[2]

Sample Preparation: KBr pellet

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aminothiazole derivatives, based on methodologies reported in the literature. These can be adapted for the specific analysis of **Methyl 2-amino-5-isopropylthiazole-4-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and transferred to an NMR tube. ^1H and ^{13}C NMR spectra can be recorded on a 400 or 500 MHz spectrometer. For ^1H NMR, data is typically acquired with a set number of scans and a relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

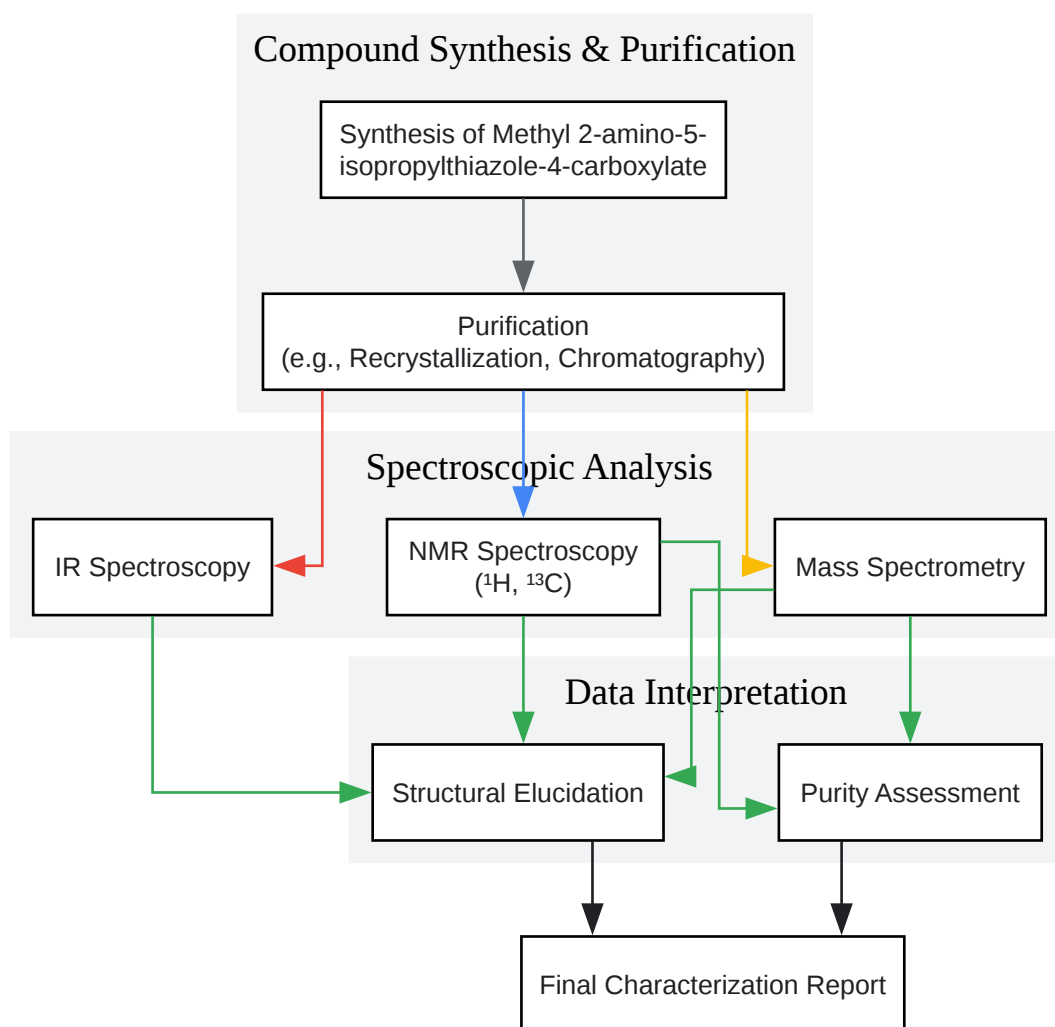
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

For mass analysis, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion and any characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like **Methyl 2-amino-5-isopropylthiazole-4-carboxylate**.



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Caption: Experimental workflow for spectroscopic analysis.

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References

- 1. Methyl 2-amino-5-methylthiazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297937#spectroscopic-data-for-methyl-2-amino-5-isopropylthiazole-4-carboxylate-nmr-ir-ms>]

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